molecular formula C11H12O B6167122 1-[3-(prop-1-en-2-yl)phenyl]ethan-1-one CAS No. 87771-42-4

1-[3-(prop-1-en-2-yl)phenyl]ethan-1-one

Cat. No.: B6167122
CAS No.: 87771-42-4
M. Wt: 160.2
InChI Key:
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Description

“1-[3-(prop-1-en-2-yl)phenyl]ethan-1-one” is a chemical compound with the molecular formula C11H12O . It is an aromatic ketone .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a prop-1-en-2-yl group attached to the 3-position of a phenyl ring, which is further attached to an ethan-1-one group .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Hydroxy Pyrazolines

    A compound related to 1-[3-(prop-1-en-2-yl)phenyl]ethan-1-one was used in the synthesis of hydroxy pyrazolines, showing its utility in the preparation of complex organic compounds (Parveen, Iqbal, & Azam, 2008).

  • Crystal Structures and Hirshfeld Surface Studies

    Another derivative was synthesized and studied for its crystal structures, demonstrating the compound's relevance in crystallography and molecular interaction studies (Salian et al., 2018).

Biological Evaluation

  • Antimicrobial Properties: A related compound was synthesized and tested for antimicrobial properties, indicating the potential medicinal applications of these compounds (Sherekar, Kakade, & Padole, 2021).

Material Science

  • Dielectric and Thermal Properties: A study involved synthesizing a compound similar to this compound and analyzing its dielectric and thermal properties, highlighting its importance in material science (Çelik & Coskun, 2018).

QSAR Analysis

  • Antioxidant Activity Prediction: QSAR-analysis was performed on derivatives to predict antioxidant activities, showcasing the compound's role in computational chemistry and drug design (Drapak et al., 2019).

Synthesis of Other Organic Compounds

  • Synthesis of Chalcones

    The compound was used in the synthesis of various chalcones, which are valuable in organic chemistry and pharmacology (Quoc et al., 2019).

  • Synthesis of Pyrrole Derivatives

    Demonstrating its use in creating complex organic structures, a related compound was used in synthesizing polysubstituted pyrrole derivatives (Kumar, Rāmānand, & Tadigoppula, 2017).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[3-(prop-1-en-2-yl)phenyl]ethan-1-one involves the reaction of 3-(prop-1-en-2-yl)phenylmagnesium bromide with ethyl formate, followed by hydrolysis of the resulting intermediate to yield the final product.", "Starting Materials": [ "3-bromo-1-propene", "magnesium", "bromobenzene", "ethyl formate", "sodium hydroxide", "sulfuric acid", "water" ], "Reaction": [ "Step 1: Preparation of 3-(prop-1-en-2-yl)phenylmagnesium bromide by reacting 3-bromo-1-propene with bromobenzene in the presence of magnesium and ether as a solvent.", "Step 2: Addition of ethyl formate to the reaction mixture obtained in step 1, followed by stirring at room temperature for several hours.", "Step 3: Hydrolysis of the intermediate obtained in step 2 by adding a solution of sodium hydroxide in water, followed by acidification with sulfuric acid.", "Step 4: Extraction of the product with a suitable organic solvent, followed by purification using column chromatography or recrystallization." ] }

CAS No.

87771-42-4

Molecular Formula

C11H12O

Molecular Weight

160.2

Purity

95

Origin of Product

United States

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